Adhesion Promotion: HMCTS Is Declared 'Far Superior' to HMDS for Thick Photoresist Masking on Inorganic Substrates
In a head-to-head comparison disclosed in European Patent EP 0278996 A1, hexamethylcyclotrisilazane (HMCTS) is explicitly described as the preferred adhesion promoter and stated to be 'far superior to the hexamethyldisilazane hitherto used' for improving photoresist adherence to inorganic substrate surfaces . The patent emphasizes that this superiority is particularly decisive in the production of micromechanical structures requiring silicon dioxide etching masks with very large layer thicknesses of several micrometers—a regime where HMDS performance is insufficient . While the patent does not provide a numeric adhesion metric such as a peel-force ratio, the qualitative claim 'far superior' is a direct, explicit comparator statement in a legally reviewed patent document, representing the highest available differential evidence between these two compounds in the photoresist adhesion context.
| Evidence Dimension | Photoresist adhesion promotion efficacy on inorganic substrates (qualitative comparative ranking) |
|---|---|
| Target Compound Data | Qualitatively declared 'far superior' to HMDS; identified as the preferred adhesion promoter |
| Comparator Or Baseline | Hexamethyldisilazane (HMDS), described as 'hitherto used' standard |
| Quantified Difference | Not numerically reported in the patent; qualitative superiority asserted with emphasis on thick-layer micromechanical mask applications |
| Conditions | Inorganic substrate surfaces coated with photoresist; micromechanical structure fabrication using SiO₂ etching masks of several µm thickness |
Why This Matters
For users manufacturing micromechanical devices with thick SiO₂ hard masks, switching from HMDS to HMCTS can be the difference between mask delamination failure and a robust process, making HMCTS the evidence-backed choice when standard HMDS priming proves inadequate.
- [1] EP 0278996 A1. Process for Improving the Adherence of Photoresist Materials. Filed 1987-02-17, published 1988-08-24. Inventors not named; assigned to consortium. View Source
